molecular formula C9H9BrN2S B14784443 1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine

Cat. No.: B14784443
M. Wt: 257.15 g/mol
InChI Key: WCAVKVOSSKLRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and an ethanamine group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, reaction with amines or thiols can lead to the formation of corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to amines or other reduced forms.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. Molecular docking studies and structure-activity relationship (SAR) analyses are often used to elucidate these mechanisms .

Comparison with Similar Compounds

1-(6-Bromo-1,3-benzothiazol-2-yl)ethanamine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3

InChI Key

WCAVKVOSSKLRQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(S1)C=C(C=C2)Br)N

Origin of Product

United States

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